molecular formula C24H24N2O6 B2690232 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide CAS No. 955684-13-6

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2690232
CAS No.: 955684-13-6
M. Wt: 436.464
InChI Key: PZUCMZIQFVMUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Hybrid Molecular Architectures in Medicinal Chemistry

The concept of molecular hybridization emerged in the late 20th century as a response to the limitations of single-target drug therapies. Early successes, such as the dual EGFR/HER2 inhibitor lapatinib, demonstrated that hybrid compounds could overcome drug resistance and improve efficacy. By covalently linking pharmacophores, researchers created molecules capable of simultaneous modulation of multiple pathways—a critical advantage in treating multifactorial diseases like cancer and neurodegenerative disorders. For example, squalamine, a natural cholic acid-spermidine hybrid, inspired synthetic analogues with enhanced antibiotic and gene delivery properties. Modern techniques, including click chemistry and fragment-based design, now enable precise control over linker lengths and functional group orientations, optimizing target affinity and metabolic stability.

Table 1: Evolution of Hybrid Drug Design

Era Strategy Example Compound Therapeutic Application
1980s–1990s Empirical combination therapies Lapatinib Breast cancer
2000s–2010s Rational pharmacophore linking Sunitinib Renal carcinoma
2020s Polypharmacology-driven hybrids Squalamine analogues Antibacterial agents

Tetrahydroisoquinoline as a Privileged Scaffold in Drug Discovery

The tetrahydroisoquinoline (THIQ) scaffold, a benzene-fused piperidine, is renowned for its structural versatility and broad bioactivity. Its rigid, planar geometry facilitates π-π stacking with aromatic residues in enzyme binding pockets, while the basic nitrogen enables protonation-dependent membrane penetration. Natural THIQ alkaloids, such as the antiviral saquinavir and the antihypertensive debrisoquine, underscore its therapeutic potential. Synthetic modifications, including Bischler-Napieralski cyclization and asymmetric reductions, have yielded derivatives with nanomolar potency against kinase targets (e.g., MEK) and apoptotic proteins. For instance, THIQ-coumarin hybrids exhibit dual topoisomerase inhibition and ROS-generating effects, making them potent anticancer agents.

Table 2: Bioactive THIQ Derivatives

Derivative Class Target Activity (IC₅₀) Source
THIQ-coumarin hybrids Topoisomerase II/DNA 0.8–2.3 µM
Benzyl-THIQ conjugates EGFR/HER2 12–45 nM
THIQ-polyamine hybrids Bacterial ribosomes 20–1200× monomer potency

Significance of Furan Moieties in Bioactive Molecular Design

Furan rings, oxygen-containing heterocycles, contribute to drug-likeness through enhanced solubility and metabolic stability. Their electron-rich nature enables hydrogen bonding and charge-transfer interactions, critical for binding to targets like DNA gyrase and viral proteases. In hybrid designs, furan acts as a bioisostere for phenyl or thiophene groups, improving bioavailability. For example, furan-containing NSAID hybrids show amplified anti-inflammatory effects due to COX-2 inhibition and free radical scavenging. In the subject compound, the furan-2-carbonyl group likely augments binding to hydrophobic enzyme pockets while serving as a biodegradable linker for controlled drug release.

Rational Integration of 3,4,5-Trimethoxybenzamide in Molecular Frameworks

The 3,4,5-trimethoxybenzamide unit introduces three methoxy groups at positions 3, 4, and 5 of the benzene ring, conferring both steric bulk and hydrogen-bond acceptor capacity. Methoxy groups enhance lipophilicity, facilitating blood-brain barrier penetration, while the benzamide carbonyl engages in electrostatic interactions with target proteins. This motif is prevalent in microtubule-disrupting agents (e.g., combretastatin analogues) and kinase inhibitors, where it stabilizes the twisted β-sheet conformations of enzymes. In hybrid molecules, the trimethoxybenzamide group often serves as a “warhead” for covalent binding or allosteric modulation, as seen in dual MEK/EGFR inhibitors.

Table 3: Role of Methoxy Substitutions in Benzamide Derivatives

Substitution Pattern Pharmacological Effect Example Application
3,4,5-Trimethoxy Enhanced tubulin binding affinity Antimitotic agents
4-Methoxy Improved metabolic stability Antidepressants
2,5-Dimethoxy Serotonin receptor modulation Antipsychotics

Contemporary Research Landscape and Scientific Relevance

Current studies emphasize hybrid molecules as solutions to antibiotic resistance and oncogenic pathway redundancy. The compound N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide exemplifies this trend, merging THIQ’s kinase inhibitory potential, furan’s bioavailability, and trimethoxybenzamide’s tubulin-disrupting effects. Advanced delivery systems, such as pH-sensitive nanoparticles, further enhance tumor-selective activation of such hybrids. With over 120 hybrid drugs in clinical trials as of 2024, this approach is poised to redefine precision medicine by addressing multi-factorial disease mechanisms.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-29-20-12-16(13-21(30-2)22(20)31-3)23(27)25-18-7-6-15-8-9-26(14-17(15)11-18)24(28)19-5-4-10-32-19/h4-7,10-13H,8-9,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUCMZIQFVMUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound features:

  • Furan-2-carbonyl group : Known for its role in various biological activities.
  • Tetrahydroisoquinoline moiety : Associated with neuroprotective and anticancer properties.
  • Trimethoxybenzamide structure : Implicated in enhancing bioactivity through modulation of molecular interactions.

The molecular formula is C24H28N2O5C_{24}H_{28}N_{2}O_{5} with a molecular weight of approximately 432.49 g/mol .

Synthesis Methods

Synthesis typically involves multi-step organic reactions:

  • Acylation : The tetrahydroisoquinoline is acylated with furan-2-carbonyl chloride.
  • Coupling : The resulting product is coupled with trimethoxybenzamide under controlled conditions using solvents like dichloromethane or toluene and catalysts such as triethylamine .

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance:

  • Cell Viability Studies : In vitro studies have shown that derivatives of similar compounds can reduce cell viability in cancer cell lines such as HepG2 and MCF-7 significantly . Specific derivatives demonstrated cell viability percentages as low as 33.29% at concentrations of 20 μg/mL .
CompoundCell LineCell Viability (%)
4dHepG233.29
4aHepG235.01
4bMCF-737.31
4cMCF-739.22

These results suggest that this compound may possess similar or enhanced anticancer properties due to its structural characteristics.

The proposed mechanism of action involves:

  • Interaction with Biological Targets : The compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways related to cancer progression and cell survival.
  • Structure-Activity Relationship (SAR) : Modifications in the substituents on the aromatic rings can significantly influence the biological activity. Electron-donating groups tend to enhance anticancer activity .

Additional Biological Activities

Apart from anticancer properties, compounds similar to this compound have been studied for:

  • Antimicrobial Activity : Some derivatives demonstrate significant antibacterial effects against Gram-positive bacteria.
  • Neuroprotective Effects : The tetrahydroisoquinoline framework is often linked to neuroprotective activities in various models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related molecules from the evidence, focusing on core scaffolds, substituents, synthetic feasibility, and inferred bioactivity.

Key Observations:

Core Structure Diversity: The target compound’s tetrahydroisoquinoline core distinguishes it from triazole- or thiazole-based analogs. This scaffold is advantageous for CNS penetration due to its lipophilicity and rigidity .

Substituent Effects: The 3,4,5-trimethoxybenzamide group, shared with thiazole peptidomimetics , suggests a common mechanism involving aromatic stacking or hydrogen bonding with target proteins. The furan-2-carbonyl group introduces π-π interactions absent in N-benzyl-tetrahydroisoquinolines , which rely on hydrophobic benzyl groups for receptor binding.

Synthetic Feasibility: The target compound’s synthesis likely involves multi-step coupling reactions (e.g., amidation, Friedel-Crafts acylation), similar to methods in .

Spectral Confirmation :

  • IR spectra of the target compound would show characteristic C=O stretches (~1660–1680 cm⁻¹) from both the furan-carbonyl and benzamide groups, akin to hydrazinecarbothioamides .
  • The absence of S-H absorption (~2500–2600 cm⁻¹) in its IR spectrum would confirm the absence of thiol tautomers, as seen in triazole derivatives .

Functional Implications: Unlike pesticidal benzamides (e.g., diflubenzuron ), the target compound’s tetrahydroisoquinoline core and trimethoxybenzamide group align more closely with CNS-active agents (e.g., orexin antagonists ). Thiazole analogs with 3,4,5-trimethoxybenzamide moieties exhibit kinase inhibitory activity, suggesting the target compound may share similar targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of the tetrahydroisoquinoline core with the furan-2-carbonyl and 3,4,5-trimethoxybenzamide moieties. Key steps include:

  • Nucleophilic substitution for amide bond formation.
  • Use of dichloromethane or DMF as solvents and triethylamine as a base to facilitate coupling reactions .
  • Temperature control (e.g., 0–25°C) to minimize side reactions and improve yield.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity by identifying aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are the primary chemical reaction pathways for structural modification of this compound?

  • Methodological Answer :

  • Amide Hydrolysis : Acidic/basic conditions can cleave the amide bond for intermediate generation .
  • Electrophilic Aromatic Substitution : Halogenation or nitration of the furan or trimethoxybenzamide rings under controlled pH .
  • Reductive Amination : Modifies the tetrahydroisoquinoline core using NaBH₄ or other reducing agents .

Advanced Research Questions

Q. How does this compound interact with biological targets such as acetylcholinesterase or cancer-related enzymes?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use Ellman’s method for acetylcholinesterase inhibition studies (IC₅₀ determination) with donepezil as a positive control .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or kinases .
  • Cellular Assays : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) assess cytotoxicity and mechanism (apoptosis vs. necrosis) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the furan with thiophene or cyclopropane to alter electronic properties and binding kinetics .
  • Methoxy Group Optimization : Vary positions (e.g., 2,4,5-trimethoxy vs. 3,4,5) to study steric effects on receptor interactions .
  • Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) to prioritize derivatives .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardized Protocols : Replicate assays under identical conditions (pH, temperature, cell passage number) .
  • Orthogonal Validation : Confirm enzyme inhibition via fluorescence-based assays and surface plasmon resonance (SPR) .
  • Meta-Analysis : Compare data across studies using tools like Prism to identify outliers or confounding variables (e.g., solvent effects) .

Q. What computational approaches predict the compound’s solubility and membrane permeability for in vivo studies?

  • Methodological Answer :

  • QSAR Modeling : Use tools like MOE or Schrödinger to correlate structural descriptors (e.g., topological polar surface area) with solubility .
  • Molecular Dynamics Simulations : Simulate lipid bilayer interactions to estimate blood-brain barrier penetration .
  • Solubility Testing : Experimental validation via shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

Q. How do physical properties (e.g., crystallinity, hygroscopicity) impact formulation in preclinical studies?

  • Methodological Answer :

  • Polymorph Screening : Use X-ray diffraction (PXRD) to identify stable crystalline forms .
  • Lyophilization : Develop lyophilized powders for intravenous administration by optimizing cryoprotectants (e.g., trehalose) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months to assess degradation pathways (HPLC monitoring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.